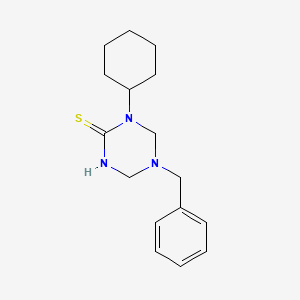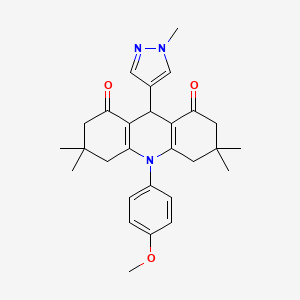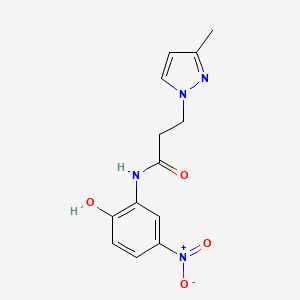![molecular formula C15H14N4OS B10945945 (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10945945.png)
(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that features both pyrazole and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting the thioxo group to a thiol or even further to a hydrocarbon.
Substitution: The pyrazole and imidazole rings can undergo various substitution reactions, such as halogenation, alkylation, and acylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and acyl chlorides for acylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various halogenated, alkylated, and acylated derivatives.
Applications De Recherche Scientifique
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The thioxo group can also interact with metal ions, making it a potential ligand in coordination complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-Phenyl-2-thioxotetrahydro-4H-imidazol-4-one: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to the combination of pyrazole and imidazole rings in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C15H14N4OS |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H14N4OS/c1-10-11(9-16-18(10)2)8-13-14(20)19(15(21)17-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,21)/b13-8+ |
Clé InChI |
JKQBEZDLMCFYGL-MDWZMJQESA-N |
SMILES isomérique |
CC1=C(C=NN1C)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=NN1C)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10945872.png)
![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10945883.png)
![3-hydroxy-2-[4-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10945890.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10945892.png)

![Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10945895.png)
![2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B10945898.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10945913.png)

![(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10945922.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea](/img/structure/B10945929.png)
